3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid
Overview
Description
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a chemical compound with the molecular formula C10H12BClO3 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is represented by the InChI code1S/C10H12BClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2
. The molecular weight of this compound is 226.47 . Physical And Chemical Properties Analysis
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a solid substance . It has a molecular weight of 226.47 and is stored under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Analysis Method Development
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid has been utilized in developing methods for determining certain chemicals in various substances. For instance, an improved method using capillary gas chromatography with flame ionization detection, involving a phenylboronic acid derivative, was developed for determining 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins (Plantinga, Toorn, & Stegen, 1991).
Synthesis and Catalysis
Phenylboronic acid derivatives, closely related to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, are extensively used in chemical synthesis and catalysis. For example, a study described the use of a chiral amidomonophosphine-rhodium(I) catalyst for asymmetric 1,4-addition of arylboronic acids to cycloalkenones, yielding high enantioselectivity and high yields (Kuriyama & Tomioka, 2001).
Pharmaceutical Research
In pharmaceutical research, boronic acids, including derivatives similar to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, are employed in the synthesis of various compounds. For example, a study on carbohydrate and lipid intermediary metabolism used a derivative of chlorogenic acid for exploring glucose-6-phosphate translocating component T1 inhibition (Herling et al., 1999).
Material Science and Engineering
In the field of material science and engineering, phenylboronic acids play a crucial role in the design and synthesis of supramolecular assemblies. A study reported the assembly of phenylboronic and 4-methoxyphenylboronic acids due to the formation of O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
Biological Sciences
In biological sciences, phenylboronic acid derivatives are used in drug delivery systems. For instance, a study explored phenylboronic acid-decorated nanoparticles for enhanced tumor targeting and penetration, demonstrating improved tumor-homing activity and antitumor effect (Wang et al., 2016).
Safety And Hazards
The safety information for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
[3-chloro-4-(cyclopropylmethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVUHBXIJHCZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2CC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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